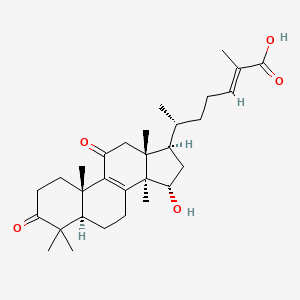![molecular formula C28H32N2O3 B12084949 2-Acetamido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid](/img/structure/B12084949.png)
2-Acetamido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid is a complex organic compound with a unique structure that includes an acetamido group, a diphenyl(p-tolyl)methylamino group, and a hexanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Hexanoic Acid Backbone: This can be achieved through the reaction of a suitable alkyl halide with a cyanide ion, followed by hydrolysis to yield the hexanoic acid.
Introduction of the Acetamido Group: The acetamido group can be introduced through the reaction of the hexanoic acid with acetic anhydride in the presence of a base.
Formation of the Diphenyl(p-tolyl)methylamino Group: This step involves the reaction of an appropriate amine with diphenyl(p-tolyl)methyl chloride under basic conditions.
Industrial Production Methods
Industrial production of (S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
(S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of (S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the diphenyl(p-tolyl)methylamino group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (S)-2-acetamido-6-(diphenylmethylamino)hexanoic acid
- (S)-2-acetamido-6-(phenyl(p-tolyl)methylamino)hexanoic acid
- (S)-2-acetamido-6-(diphenyl(p-methylphenyl)methylamino)hexanoic acid
Uniqueness
(S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid is unique due to the presence of the diphenyl(p-tolyl)methylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C28H32N2O3 |
|---|---|
分子量 |
444.6 g/mol |
IUPAC名 |
2-acetamido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid |
InChI |
InChI=1S/C28H32N2O3/c1-21-16-18-25(19-17-21)28(23-11-5-3-6-12-23,24-13-7-4-8-14-24)29-20-10-9-15-26(27(32)33)30-22(2)31/h3-8,11-14,16-19,26,29H,9-10,15,20H2,1-2H3,(H,30,31)(H,32,33) |
InChIキー |
COIRIEZZTSQCIQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



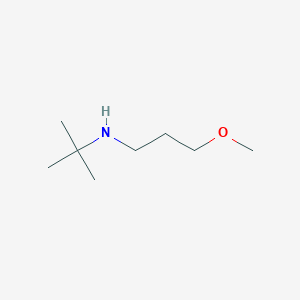
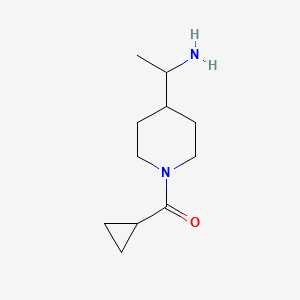
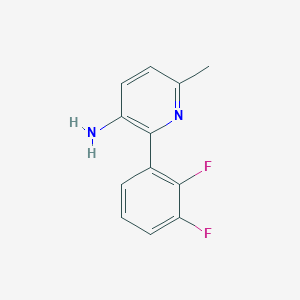

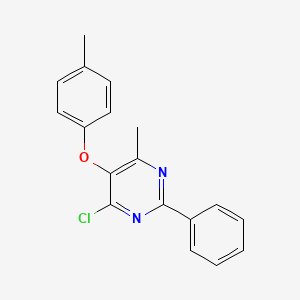


![1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone](/img/structure/B12084923.png)
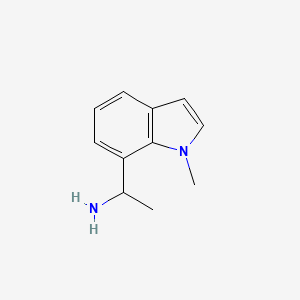
![tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B12084928.png)
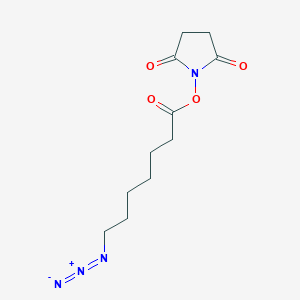
![1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B12084930.png)
